molecular formula C14H16N4O3 B2939395 4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one CAS No. 1903828-23-8

4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one

Cat. No.: B2939395
CAS No.: 1903828-23-8
M. Wt: 288.307
InChI Key: PUXHSHZEJBURLO-UHFFFAOYSA-N
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Description

4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one is a synthetic organic compound that holds significant potential in various scientific fields. It is characterized by its pyridine, pyrrolidine, and imidazole rings, which lend it unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Pyrrolidine Derivative Synthesis

    • The synthesis begins with the preparation of a pyrrolidine derivative through a condensation reaction involving a pyrrolidine ring and an appropriate carbonyl-containing compound.

  • Step 2: Pyridine Substitution

    • The methylated pyridine moiety is introduced via a nucleophilic substitution reaction, facilitated by appropriate catalysts and solvents.

  • Step 3: Imidazole Ring Formation

    • The imidazole ring is incorporated through cyclization, often under heated conditions and in the presence of a suitable base.

Industrial Production Methods

  • The industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing similar synthetic routes with optimizations for yield and purity. Commonly, automated reactors and stringent quality controls are in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : This compound can undergo oxidation, especially at the pyrrolidine ring.

  • Reduction: : Reduction reactions can target the carbonyl groups.

  • Substitution: : The aromatic rings allow for various electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like PCC or KMnO₄ in appropriate solvents.

  • Reduction: : Catalytic hydrogenation using Pd/C or reduction with LiAlH₄.

  • Substitution: : Halogenating agents or bases like NaH in polar aprotic solvents.

Major Products Formed from These Reactions

  • Depending on the reaction, products can range from oxidized aldehyde or ketone derivatives, reduced alcohol forms, or substituted aromatic compounds.

Scientific Research Applications

Chemistry

  • Used in the study of heterocyclic chemistry, aiding in the synthesis of complex molecular structures.

Biology

  • Functions as a ligand in biochemical studies, exploring enzyme binding and inhibition.

Medicine

  • Potential therapeutic agent in drug discovery, targeting various biological pathways.

Industry

  • Employed in the manufacture of specialty chemicals and advanced materials.

Mechanism of Action

  • Molecular Targets: : This compound may interact with specific enzymes or receptors, altering their activity.

  • Pathways Involved: : The imidazole ring often interacts with enzymatic active sites, while the pyridine and pyrrolidine rings facilitate binding and transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-((2-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one

  • 5-(3-((5-ethylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one

Highlighting Uniqueness

  • Compared to similar compounds, 4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one possesses a unique combination of substituents that enhance its binding affinity and specificity in biochemical applications, making it a valuable tool in scientific research.

There you have it! This comprehensive breakdown should give you a solid foundation to explore this compound further. Intrigued by anything specific here?

Properties

IUPAC Name

4-[3-(5-methylpyridin-2-yl)oxypyrrolidine-1-carbonyl]-1,3-dihydroimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-9-2-3-12(15-6-9)21-10-4-5-18(8-10)13(19)11-7-16-14(20)17-11/h2-3,6-7,10H,4-5,8H2,1H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXHSHZEJBURLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=CNC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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